N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a pyrazolo[5,1-b][1,3]oxazine core, which is a type of heterocyclic compound . The compound also has a dimethoxyphenethyl group attached to it, which suggests it may have interesting chemical properties .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For example, the synthesis of related oxazine derivatives has been achieved through reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxazine ring and the dimethoxyphenethyl group. Oxazines are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenethyl group could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Potential Anti-inflammatory Activity
A study by El‐Hawash and El-Mallah (1998) involved the synthesis of novel isomeric series, including compounds structurally related to N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide. These compounds exhibited significant in vivo anti-inflammatory activity against carrageenan-induced rat paw edema, highlighting their potential as anti-inflammatory agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Anticancer Potential
Research into the anticancer activity of carboxamide derivatives, including compounds similar to this compound, revealed that some derivatives exhibited potent cytotoxic effects against various cancer cell lines. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).
Reactivity and Synthesis of Novel Derivatives
Further studies have explored the reactivity of related pyrazolo[3,4-d]pyrimidine derivatives, leading to the synthesis of novel compounds with potential biological activities. These studies provide insights into the chemical properties and potential applications of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
Another area of research has focused on the synthesis of new pyrazoline and pyrazole derivatives, demonstrating significant antibacterial and antifungal activities. This suggests the potential of this compound analogs in developing new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-14-5-4-12(10-15(14)23-2)6-7-18-17(21)13-11-16-20(19-13)8-3-9-24-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOOPOQDHPVBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3CCCOC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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